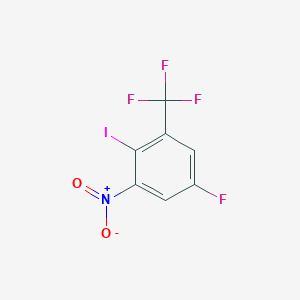
5-Fluoro-2-iodo-1-nitro-3-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 5-Fluoro-2-iodo-1-nitro-3-(trifluoromethyl)benzene typically involves multi-step reactions. One common method includes:
Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring.
Halogenation: The addition of halogen atoms, such as iodine and fluorine, to the benzene ring.
Industrial production methods often involve bulk custom synthesis, where the compound is produced in large quantities for research and commercial purposes .
化学反应分析
5-Fluoro-2-iodo-1-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms and the nitro group.
Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation, leading to the formation of different products depending on the reagents and conditions used.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used.
科学研究应用
5-Fluoro-2-iodo-1-nitro-3-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: It is explored for potential pharmaceutical applications due to its reactivity and selectivity.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 5-Fluoro-2-iodo-1-nitro-3-(trifluoromethyl)benzene involves its interaction with molecular targets through nucleophilic and electrophilic substitution reactions. The presence of electron-withdrawing groups, such as the nitro and trifluoromethyl groups, enhances its reactivity and selectivity . These interactions can lead to the formation of various products depending on the specific pathways involved.
相似化合物的比较
5-Fluoro-2-iodo-1-nitro-3-(trifluoromethyl)benzene can be compared with similar compounds such as:
- 1-Chloro-2-fluoro-3-iodo-5-trifluoromethylbenzene
- 1-Nitro-2,3-dibromo-5-trifluoromethylbenzene
- 1-Amino-2-fluoro-3-chloro-5-trifluoromethylbenzene
These compounds share similar structural features but differ in their specific substituents, leading to variations in their reactivity and applications. The unique combination of fluorine, iodine, and nitro groups in this compound makes it particularly valuable for specific research and industrial applications.
属性
分子式 |
C7H2F4INO2 |
|---|---|
分子量 |
334.99 g/mol |
IUPAC 名称 |
5-fluoro-2-iodo-1-nitro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2F4INO2/c8-3-1-4(7(9,10)11)6(12)5(2-3)13(14)15/h1-2H |
InChI 键 |
BOLLSPHMNAVCPD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1C(F)(F)F)I)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


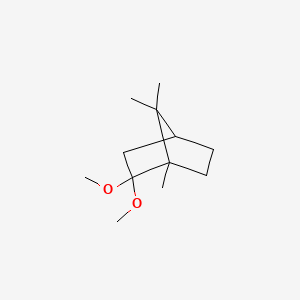
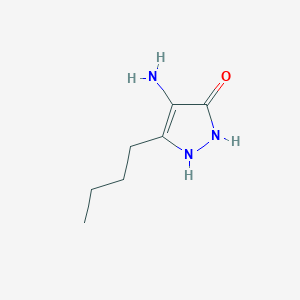
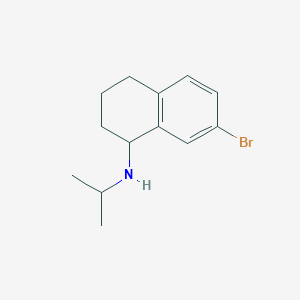
![2,7a-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12854910.png)
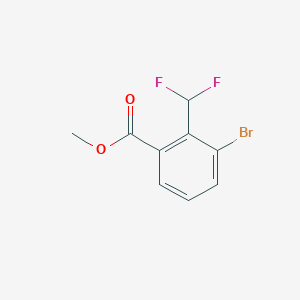
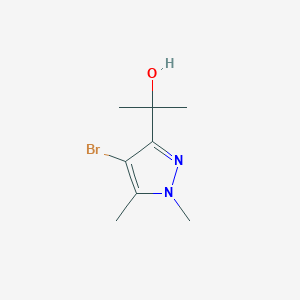

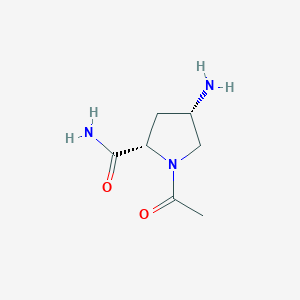
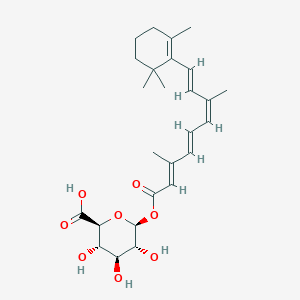

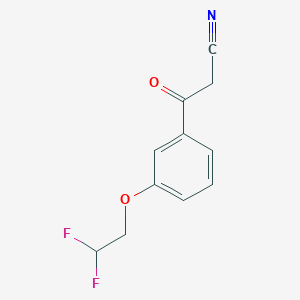
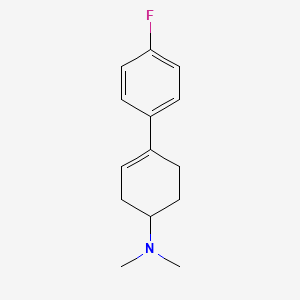
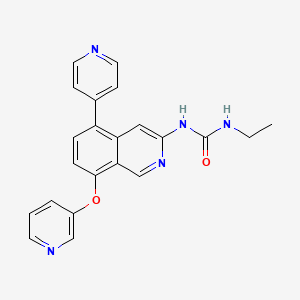
![2-(Methylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12854974.png)
